molecular formula C9H9F2NO B13041890 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13041890
M. Wt: 185.17 g/mol
InChI Key: APZOCIWEKHOCLJ-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine (CAS: 1273655-33-6) is a fluorinated benzofuran derivative with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol . The compound features a difluoromethyl (-CF₂H) group at the 7-position of the benzofuran ring and an amine group at the 3-position.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

7-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c10-9(11)6-3-1-2-5-7(12)4-13-8(5)6/h1-3,7,9H,4,12H2

InChI Key

APZOCIWEKHOCLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(F)F)N

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents and Conditions :

    • Trimethylsilyl difluoromethyl (TMSCF$$_2$$H) is used as a source of difluorocarbene.
    • Basic conditions are employed to generate difluorocarbene in situ.
    • Common solvents include dimethylformamide (DMF) or diethyl ether.
  • Reaction Steps :

    • The benzofuran precursor is treated with TMSCF$$_2$$H under basic conditions.
    • The difluorocarbene reacts with the benzofuran ring to introduce the difluoromethyl group at the desired position.

Optimization Parameters

  • Temperature: Controlled to avoid side reactions.
  • Solvent: Selection depends on the solubility of reactants and stability of intermediates.

Advantages

  • High specificity for introducing the difluoromethyl group.
  • Scalable for industrial applications.

Difluoromethylation Using Fluoroform (CHF$$_3$$) in Continuous Flow Reactors

Another advanced method involves using fluoroform as a difluoromethylating agent in continuous flow reactors.

Procedure

  • Reagents and Conditions :

    • Fluoroform (CHF$$_3$$) as the source of difluoromethyl.
    • Catalysts and optimized flow conditions are used to enhance reaction efficiency.
  • Reaction Steps :

    • The benzofuran precursor is exposed to CHF$$_3$$ under controlled flow conditions.
    • The reaction proceeds with high yield and purity due to precise control over reaction parameters.

Advantages

  • Improved yields compared to batch processes.
  • Enhanced product purity due to minimized by-product formation.

Cyclization and Functionalization Pathways

In some cases, synthesis begins with simpler aromatic precursors that undergo cyclization to form the benzofuran ring, followed by functionalization at specific positions.

Procedure

  • Reagents and Conditions :

    • Starting materials like bromobenzene derivatives or phenols.
    • Cyclization agents such as phosphorus ylides or sodium hydride.
  • Reaction Steps :

    • Bromination or esterification of aromatic precursors.
    • Cyclization and decarboxylation to form benzofuran intermediates.
    • Introduction of amine and difluoromethyl groups through subsequent reactions.

Advantages

  • Flexibility in modifying substituents on the benzofuran ring.
  • Suitable for synthesizing derivatives with diverse biological activities.

Comparative Analysis of Methods

Methodology Key Reagents Advantages Challenges
Difluorocarbene Reagents TMSCF$$_2$$H High specificity; scalable Requires optimization of conditions
Fluoroform in Continuous Flow CHF$$_3$$ High yield; minimal by-products Requires specialized equipment
Cyclization and Functionalization Bromobenzenes, phenols Versatile for derivative synthesis Multi-step process; lower overall yield

Notes on Reaction Optimization

  • Temperature Control : Elevated temperatures can lead to side reactions; hence, precise control is critical.
  • Catalyst Selection : Catalysts like ammonium sulfate or Raney nickel can enhance yields but require careful handling.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) are often preferred for stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethyl group, using reagents like sodium azide (NaN3).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in diethyl ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of difluoromethyl ketones.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Research indicates that 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine exhibits notable biological activities, particularly in the following areas:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit pathways involved in cancer cell proliferation. Interaction studies have demonstrated its binding affinity to various biological targets, potentially modulating enzyme activity relevant to cancer treatment.
  • Antimicrobial Activity : The difluoromethyl group is known to enhance the antibacterial activity of compounds. In related studies, difluoromethyl-substituted compounds have shown increased selectivity against specific microorganisms, including Mycobacterium smegmatis, indicating potential for developing new antibiotics .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antibacterial Development : Research focused on synthesizing difluoromethyl-substituted methoxycinnamoyl amides revealed enhanced antibacterial activity against Mycobacterium smegmatis, showcasing the compound's potential as a lead for new antibiotics .

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of 2,3-dihydrobenzofuran-3-amine derivatives.

Substituent Effects and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties References
7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine 7-CF₂H C₉H₉F₂NO 185.17 High lipophilicity; moderate basicity
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 7-F (as HCl salt) C₈H₉ClFNO 189.61 Enhanced solubility (HCl salt)
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine 5-Cl, 6-F C₈H₇ClFNO 187.60 Dual halogen substitution
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine 6-F,7-F; 2-CH₃ C₉H₉F₂NO 185.17 Steric effects from methyl group
7-Chloro-2,3-dihydro-1-benzofuran-3-amine 7-Cl C₈H₈ClNO 169.61 Larger substituent; potential toxicity

Key Findings from Comparative Analysis

Fluorine vs. However, the difluoromethyl group enhances metabolic stability due to resistance to oxidative degradation . The difluoromethyl substituent increases lipophilicity (logP ~1.5–2.0 estimated), improving membrane permeability but possibly reducing aqueous solubility compared to the HCl salt of the 7-fluoro analog .

Chloro vs. Fluoro Substituents

  • The 7-chloro analog (CAS: 1213623-18-7) has a larger van der Waals radius (Cl: 1.80 Å vs. F: 1.47 Å), which may hinder binding in sterically sensitive environments. Chlorine’s higher electronegativity also alters electronic distribution but increases molecular weight (169.61 g/mol vs. 185.17 g/mol for the difluoromethyl compound) .

Its molecular weight (187.60 g/mol) is comparable to the difluoromethyl compound, but synthetic complexity may limit scalability .

Steric and Conformational Effects

  • The 6,7-difluoro-2-methyl analog (CAS: 1342958-61-5) introduces steric hindrance via a methyl group on the dihydrofuran ring. This may restrict rotational freedom, favoring specific conformations during protein docking .

Biological Activity

Overview

7-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is an organic compound notable for its unique chemical structure, which includes a benzofuran moiety, a difluoromethyl group, and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. Its molecular formula is C9H9F2NC_9H_9F_2N with a molecular weight of approximately 185.17g/mol185.17\,g/mol .

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors within biological systems. The difluoromethyl group enhances the compound's binding affinity by forming strong hydrogen bonds and hydrophobic interactions, which are critical in modulating biological pathways relevant to various diseases .

Anticancer Properties

Research indicates that this compound may inhibit pathways involved in cancer cell proliferation. Preliminary studies have shown promising results in various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on cancer cells, with IC50 values indicating effective concentrations for reducing cell viability.
Cell LineIC50 (µM)Reference
MDA-MB-231 (Triple-Negative Breast Cancer)0.126
MCF-7 (Breast Cancer)17.02

These findings suggest a selective action against cancerous cells while exhibiting reduced effects on non-cancerous cells, indicating a potential therapeutic window for further development.

The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity. Common synthetic routes involve:

  • Oxidation : Using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Employing lithium aluminum hydride (LiAlH4).
  • Substitution Reactions : Utilizing sodium azide (NaN3) for nucleophilic substitutions at the difluoromethyl group .

Case Studies

Several studies have explored the biological activities of related compounds or derivatives of this compound:

  • Anticancer Activity : A study demonstrated that similar benzofuran derivatives exhibited potent inhibition against various cancer cell lines, highlighting the potential of difluoromethylated compounds in oncology .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics revealed favorable bioavailability profiles for related compounds, suggesting that modifications like the difluoromethyl group can enhance metabolic stability .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight
5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amineC10H10ClFNOC_{10}H_{10}ClFNO201.62g/mol201.62\,g/mol
6-(Difluoromethyl)-2,3-dihydro-1-benzofuran-3-amineC9H9F2NOC_{9}H_{9}F_{2}NO185.17g/mol185.17\,g/mol

The presence of both difluoromethyl and amine functionalities on the benzofuran ring significantly influences its chemical reactivity and biological activity compared to other similar compounds .

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